4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

This fully synthetic heterocycle (C₂₄H₂₃N₃S, MW 385.5) features a unique azepane-biphenyl substitution pattern on a thieno[2,3-d]pyrimidine core, delivering conformational flexibility and distinct hydrophobic-pocket occupancy vs. common piperazine/phenyl analogs. Ideal for scaffold-hopping kinase programs and CNS-focused screening libraries. No public target data; requests must include biochemical profiling plans. Standard R&D quantities in stock; custom synthesis available.

Molecular Formula C24H23N3S
Molecular Weight 385.5g/mol
CAS No. 345615-30-7
Cat. No. B380989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine
CAS345615-30-7
Molecular FormulaC24H23N3S
Molecular Weight385.5g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C24H23N3S/c1-2-7-15-27(14-6-1)23-22-21(16-28-24(22)26-17-25-23)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,16-17H,1-2,6-7,14-15H2
InChIKeyXFGXSQGRCAGYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine (CAS 345615-30-7): Structural and Pharmacophore Context for Procurement Decisions


4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a fully synthetic small-molecule heterocycle (C₂₄H₂₃N₃S, MW 385.5 g/mol) built on a thieno[2,3-d]pyrimidine core bearing a C4 azepane substituent and a C5 biphenyl group [1]. The thieno[2,3-d]pyrimidine scaffold is a recognized ATP-mimetic kinase-hinge-binding motif exploited across multiple inhibitor programs targeting EGFR, VEGFR-2, Aurora kinases, and IRAK family kinases [2][3]. The compound is catalogued in screening collections for early-stage drug discovery, but its specific biological annotation in public repositories remains sparse relative to extensively profiled clinical candidates of the same chemotype .

Why Generic Substitution Is Not Advisable for 4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine Without Comparator Data


Within the thieno[2,3-d]pyrimidine class, even minor peripheral substitutions (e.g., 4-piperazinyl vs. 4-azepanyl, or 5-phenyl vs. 5-biphenyl) can produce order-of-magnitude shifts in kinase selectivity and cellular potency [1]. The seven-membered azepane ring introduces conformational flexibility and a distinct steric footprint compared to the more common six-membered piperazine or piperidine C4 substituents found in EGFR/VEGFR-2 inhibitor series, while the extended 5-biphenyl group alters hydrophobic pocket occupancy relative to simple 5-phenyl analogs [2]. These structural features mean that substituting a 'close analog' without matched experimental characterization risks selecting a compound with divergent target engagement and off-target profiles. The evidence below quantifies what is known, explicitly flags evidentiary gaps, and enables a data-driven procurement decision based on validated comparator data rather than assumed equivalence.

Quantitative Differentiation Evidence for 4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine Versus Structural Analogs


Structural Differentiation: Seven-Membered Azepane Substituent Versus Six-Membered Piperazine/Piperidine Analogs in Kinase Hinge-Binding Motifs

The target compound carries a saturated seven-membered azepane ring at the C4 position, whereas the majority of published thieno[2,3-d]pyrimidine kinase inhibitors employ a six-membered piperazine or piperidine at this position. In the 5-arylthieno[2,3-d]pyrimidine anti-cancer series reported by El-Ansary et al. (2016), the C4 substituent was consistently a substituted aniline or benzylamine, not an azepane, and variations led to IC₅₀ differences exceeding 10-fold across MCF-7 and HCT-116 cell lines [1]. No direct head-to-head azepane-vs-piperazine comparison data exists for the target compound .

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

C5 Substituent Differentiation: 5-Biphenyl Versus 5-Phenyl in Thieno[2,3-d]pyrimidine Cytotoxicity Series

El-Ansary et al. (2016) synthesized a series of 5-arylthieno[2,3-d]pyrimidines and evaluated cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines. Compounds bearing extended aryl groups at C5 showed enhanced potency compared to unsubstituted phenyl. The target compound's 5-(1,1'-biphenyl)-4-yl substituent represents a more extensive hydrophobic aryl group than any compound in that published series, theoretically enabling deeper occupancy of a hydrophobic back pocket in kinase targets [1]. However, no MTT/cell-viability data are available for the target compound itself [2].

Anticancer Activity Cytotoxicity Structure-Activity Relationship

Computed Physicochemical and Drug-Likeness Differentiation Against Closely Related Analogs

ACD/Labs Percepta-predicted properties for the thieno[2,3-d]pyrimidine scaffold class indicate that the 4-azepanyl-5-biphenyl substitution pattern yields a calculated logP approximately 1.0–1.5 units higher than corresponding 4-piperazinyl-5-phenyl analogs . The target compound's predicted logP (~5.2–6.3, depending on the estimation method) and topological polar surface area (~57 Ų) place it closer to the CNS-drug-like chemical space than typical kinase inhibitors with polar solubilizing groups at C4 . In comparison, 4-piperazinyl analogs with basic amines typically exhibit lower logP (~3.5–4.5) and higher TPSA (>70 Ų), leading to different predicted permeability profiles .

ADME Prediction Drug-Likeness Physicochemical Profiling

Evidence-Grounded Application Scenarios for 4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine (CAS 345615-30-7)


Kinase Inhibitor Scaffold-Hopping and Patent Diversification Programs

The thieno[2,3-d]pyrimidine core is precedented as an ATP-competitive kinase hinge-binding motif across EGFR, VEGFR-2, Aurora B, and IRAK targets [1][2]. The 4-azepanyl-5-biphenyl substitution pattern is structurally distinct from all exemplified compounds in the most recent thieno[2,3-d]pyrimidine kinase inhibitor patent literature (e.g., JP2017008110A, which exemplifies piperidine-containing analogs) [2]. This compound is therefore suitable for use as a novel scaffold-hopping starting point in lead-generation campaigns where freedom-to-operate or structural novelty is a priority. Users must perform their own biochemical profiling, as no target-specific activity data are publicly available for this compound.

High-Throughput Screening (HTS) Library Augmentation for CNS-Permeable Chemical Space

With predicted logP exceeding 5 and TPSA below 60 Ų, the compound occupies a region of chemical space statistically enriched in CNS-penetrant small molecules . Screening collections seeking to diversify lipophilic, low-hydrogen-bond-donor heterocycles for phenotypic or target-based CNS assays may benefit from including this compound. The 5-biphenyl group further provides a unique shape complementarity relative to 5-phenyl or 5-(4-substituted-phenyl) analogs commonly found in commercial kinase-focused libraries [1].

SAR Expansion of 5-Arylthieno[2,3-d]pyrimidine Cytotoxic Series

El-Ansary et al. (2016) established that 5-aryl substitution strongly modulates cytotoxic potency in thieno[2,3-d]pyrimidines, with certain 5-aryl analogs achieving low-micromolar IC₅₀ values against MCF-7 and HCT-116 cells [1]. The target compound's 5-biphenyl group extends the SAR beyond the published scope, which included phenyl, 4-chlorophenyl, and 4-methoxyphenyl variants but not biphenyl. Researchers expanding this SAR series can use the target compound to test whether increased aryl hydrophobicity and π-stacking surface area further enhance cytotoxicity.

Selectivity Profiling Against Inward Rectifier Potassium Channels (Kir Family)

Preliminary screening data deposited in BindingDB (BDBM50391771, CHEMBL2146754) indicate that a structurally related thieno[2,3-d]pyrimidine compound showed weak inhibition of Kir2.3 (IC₅₀ >100 µM) and ROMK1 (IC₅₀ = 5.2 µM) in Rb⁺ efflux assays [3]. While this data is for a different compound and cannot be directly attributed to CAS 345615-30-7, it suggests the scaffold class may engage cardiac and renal potassium channels at micromolar concentrations. The target compound can be profiled in Kir channel panels to assess whether the azepane-biphenyl substitution pattern reduces or enhances off-target ion channel activity relative to the benchmarking data.

Quote Request

Request a Quote for 4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.